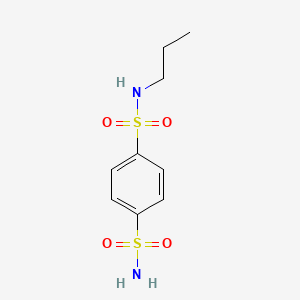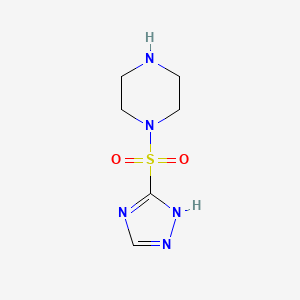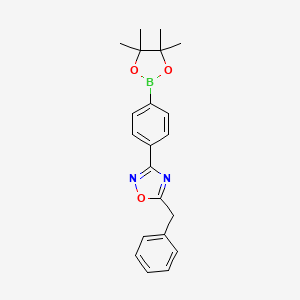![molecular formula C16H14Cl2N2O2 B2709644 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 750598-96-0](/img/structure/B2709644.png)
2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and steps involved in its formation.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
Researchers have synthesized a series of novel chalcone derivatives, including compounds structurally similar to 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, demonstrating significant antioxidant activity. These compounds were synthesized using TiO2-ZnS in ethanol under reflux conditions and showed potential antioxidant activity against DPPH, indicating their relevance in developing antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anti-inflammatory and Antibacterial Applications
Another study explored the synthesis of novel pyrazoline derivatives via microwave irradiation, yielding compounds with significant in vivo anti-inflammatory and in vitro antibacterial activities. These findings suggest the compound's framework could serve as a molecular template for developing new anti-inflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Antimicrobial Activity
A molecular docking study on novel synthesized pyrazole derivatives, including structures akin to the target compound, revealed antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. This suggests the potential use of such compounds in antimicrobial drug development (Khumar, Ezhilarasi, & Prabha, 2018).
Anticancer and Antimicrobial Studies
Further research characterized a similar compound through quantum chemical methods and vibrational spectral techniques, investigating its antimicrobial activity and potential anticancer properties through molecular docking studies. The research highlights the compound's binding interactions with various proteins, suggesting its utility in cancer therapy and antimicrobial applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antitubercular Agents
A related study synthesized a series of compounds for evaluating their antibacterial, antifungal, and antitubercular activities. This research indicates the compound's backbone could be utilized in developing antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Safety And Hazards
This involves the study of the compound’s safety profile, including its toxicity, flammability, and environmental impact.
Future Directions
This involves speculation on potential future research directions, such as new synthetic methods, applications, or areas of study.
Please note that the availability of this information depends on the extent of research that has been conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2-chloro-1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(17)16(21)20-14(15-3-2-8-22-15)9-13(19-20)11-4-6-12(18)7-5-11/h2-8,10,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWBFVHTCZOTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2709563.png)
![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2709566.png)
![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)


![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)
![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)

